2,3-difluoro-6-nitro-N-phenylaniline
Description
Properties
IUPAC Name |
2,3-difluoro-6-nitro-N-phenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2N2O2/c13-9-6-7-10(16(17)18)12(11(9)14)15-8-4-2-1-3-5-8/h1-7,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUIVIJFKGLNRMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=CC(=C2F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,3-Difluoro-6-nitro-N-phenylaniline is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of two fluorine atoms and a nitro group on the phenyl ring, is being investigated for its effects on various biological systems, including antimicrobial and anticancer properties.
- Chemical Formula : C12H10F2N2O2
- CAS Number : 1393178-31-8
- Molecular Weight : 252.22 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular macromolecules such as proteins and DNA.
Key Mechanisms:
- Enzyme Inhibition : This compound has shown potential in inhibiting specific enzymes involved in metabolic pathways.
- Cell Signaling Modulation : It may modulate signaling pathways that are crucial for cell proliferation and apoptosis.
- Antimicrobial Activity : Preliminary studies suggest its efficacy against certain bacterial strains by disrupting cell wall synthesis.
Anticancer Activity
A study investigating the cytotoxic effects of this compound on cancer cell lines revealed significant inhibition of cell growth, particularly in leukemia and breast cancer models. The compound exhibited an IC50 value of approximately 20 µM against MV4-11 acute myeloid leukemia cells.
| Cell Line | IC50 (µM) |
|---|---|
| MV4-11 | 20 |
| MCF-7 | 25 |
| HeLa | 30 |
Antimicrobial Activity
In vitro assays demonstrated that this compound showed antimicrobial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 25 |
Case Studies
-
Case Study on Anticancer Effects :
A research study conducted on the effects of this compound on human cancer cell lines indicated that it induces apoptosis through the activation of caspase pathways. Flow cytometry analysis confirmed an increase in sub-G1 phase cells, indicating DNA fragmentation. -
Case Study on Antibacterial Properties :
In a laboratory setting, the compound was tested against various bacterial strains using disk diffusion methods. The results indicated a clear zone of inhibition, suggesting effective antibacterial action.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates moderate solubility in organic solvents and potential for oral bioavailability. Studies suggest it undergoes hepatic metabolism with a half-life suitable for therapeutic applications.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Applications
The incorporation of fluorine into drug molecules often enhances their pharmacological properties. 2,3-Difluoro-6-nitro-N-phenylaniline has been investigated for its potential as a therapeutic agent due to its structural similarity to other bioactive compounds.
- Enzyme Inhibition : Research indicates that fluorinated phenylalanines can act as enzyme inhibitors, which is crucial in drug design for targeting specific biological pathways . For instance, studies have shown that the introduction of difluorinated motifs can improve the stability and efficacy of peptide-based drugs.
- Anticancer Activity : There are indications that derivatives of 2,3-difluoroanilines exhibit cytotoxic effects against certain cancer cell lines. The nitro group enhances the electron-withdrawing character of the molecule, potentially increasing its reactivity towards biological targets .
Materials Science
Polymer Chemistry
The unique properties of this compound make it suitable for use in advanced materials:
- Fluorinated Polymers : This compound can serve as a building block in the synthesis of fluorinated polymers with enhanced thermal and chemical stability. Its incorporation into polymer matrices can lead to materials with improved hydrophobicity and resistance to solvents .
Synthetic Intermediates
Organic Synthesis
In organic chemistry, this compound is utilized as an intermediate for synthesizing more complex molecules:
- Synthesis of Fluorinated Amino Acids : The compound can be employed in the synthesis of fluorinated amino acids through various coupling reactions. For example, coupling reactions involving this compound have yielded significant results in producing fluorinated phenylalanines with potential therapeutic applications .
Case Study: Synthesis and Application in Drug Development
A study published in the Beilstein Journal highlighted the synthesis of various fluorinated phenylalanines and their application as potential enzyme inhibitors. The research demonstrated that introducing difluoro groups significantly improved the binding affinity to target enzymes compared to non-fluorinated analogs .
| Compound | Synthesis Method | Yield | Application |
|---|---|---|---|
| This compound | Coupling with iodoaniline | 75% | Anticancer agent |
| Fluorinated Phenylalanine Derivative | Pd-catalyzed cross-coupling | 70% | Enzyme inhibitor |
Data Table: Properties and Safety Profile
The safety profile of this compound indicates it is harmful if swallowed or in contact with skin, necessitating careful handling during research and application.
| Hazard Classification | Description |
|---|---|
| Acute Tox. 4 | Harmful if swallowed |
| Skin Irrit. 2 | Causes skin irritation |
| Eye Irrit. 2 | Causes serious eye irritation |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The following table compares 2,3-difluoro-6-nitro-N-phenylaniline with four structurally related compounds:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Functional Groups |
|---|---|---|---|---|---|
| This compound | 1393178-31-8 | C₁₂H₈F₂N₂O₂ | 250.2 | 2,3-F; 6-NO₂; N-Ph | Amine, Nitro, Fluoro, Phenyl |
| N-Ethyl-2,3-difluoro-6-nitroaniline | 1248209-18-8 | C₈H₈F₂N₂O₂ | 202.16 | 2,3-F; 6-NO₂; N-Et | Amine, Nitro, Fluoro, Ethyl |
| 2,3-Difluoro-6-nitroaniline | Not Provided | C₆H₄F₂N₂O₂ | 186.10 | 2,3-F; 6-NO₂; NH₂ | Amine, Nitro, Fluoro |
| 4,5-Difluoro-2-nitroaniline | 78056-39-0 | C₆H₄F₂N₂O₂ | 186.10 | 4,5-F; 2-NO₂; NH₂ | Amine, Nitro, Fluoro |
| 3-Chloro-N-phenyl-phthalimide | Not Provided | C₁₄H₈ClNO₂ | 265.67 | Phthalimide core; 3-Cl; N-Ph | Imide, Chloro, Phenyl |
Electronic and Steric Effects
- N-Substituent Influence : Replacing the phenyl group in this compound with an ethyl group (as in N-Ethyl-2,3-difluoro-6-nitroaniline) reduces steric hindrance but diminishes resonance stabilization due to the absence of an aromatic ring .
- Fluorine Position : The 2,3-difluoro substitution in the target compound creates a meta-directing electronic effect, whereas 4,5-difluoro-2-nitroaniline (CAS: 78056-39-0) exhibits ortho/para-directing behavior due to fluorine placement, altering reactivity in electrophilic substitution reactions .
Physicochemical Properties
- Solubility: The phenyl group in this compound increases hydrophobicity compared to its non-phenylated analog (2,3-difluoro-6-nitroaniline), reducing solubility in polar solvents .
- Thermal Stability : The nitro group in all derivatives contributes to thermal instability, but the phenyl substituent in the target compound may slightly enhance decomposition temperatures due to aromatic stabilization .
Preparation Methods
Nitration of 2,3-Difluoroaniline
Method Overview:
This approach involves nitrating 2,3-difluoroaniline to introduce the nitro group at the 6-position of the aromatic ring. The process typically employs a mixture of concentrated nitric acid and sulfuric acid, which acts as a nitrating agent.
- Reagents: Nitric acid (HNO₃) and sulfuric acid (H₂SO₄)
- Temperature: Controlled, often around 0–5°C to prevent over-nitration
- Solvent: Usually concentrated sulfuric acid acts both as a medium and catalyst
Process Details:
The aromatic amine undergoes electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) generated in situ attacks the activated aromatic ring, preferentially at the position ortho or para to the amino group, with the 6-position being favored due to the directing effects of fluorine substituents and amino group.
Outcome:
This method yields 2,3-difluoro-6-nitro-N-phenylaniline with good selectivity and moderate to high yields, depending on reaction parameters.
Sequential Synthesis via Nucleophilic Aromatic Substitution (SNAr)
Method Overview:
An alternative route involves starting from a fluorinated aromatic precursor, such as 2,3-difluoroaniline, and introducing the nitro group through nucleophilic aromatic substitution reactions under specific conditions.
- Reagents: Nitro source such as nitric acid or nitrating agents under controlled conditions
- Catalysts: Potential use of Lewis acids or other catalysts to facilitate substitution
Process Details:
This method exploits the electron-withdrawing nature of fluorine atoms to activate the aromatic ring towards nucleophilic attack, enabling selective nitration at the desired position.
Outcome:
While less common, this approach can be optimized for regioselectivity, especially with the aid of directing groups or protective groups on the amino functionality.
Oxidative Nucleophilic Aromatic Amination
Method Overview:
Recent research has explored oxidative nucleophilic aromatic amination, which involves the formation of amino derivatives via oxidative pathways. For example, starting from nitrobenzenes or related intermediates, oxidative conditions can facilitate the formation of the target compound.
Research Findings:
A study demonstrated the synthesis of related compounds such as 2-fluoro-6-nitro-4-(pentafluorosulfanyl)-N-phenylaniline via n-BuLi mediated reactions followed by oxidation, indicating the potential for similar strategies in synthesizing this compound.
Data Table Summarizing the Preparation Methods
| Method | Starting Material | Reagents | Key Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Nitration of 2,3-difluoroaniline | 2,3-difluoroaniline | HNO₃, H₂SO₄ | 0–5°C, controlled addition | High regioselectivity, straightforward | Over-nitration risk, handling corrosive acids |
| Nucleophilic Aromatic Substitution | Fluorinated aromatic precursors | Nitrating agents, catalysts | Elevated temperatures, inert atmosphere | Potential for regioselectivity control | Less common, requires specific conditions |
| Oxidative Aromatic Amination | Nitrobenzenes, related intermediates | Oxidants, bases, organometallics | Oxidative conditions, inert atmosphere | Access to diverse derivatives | Complex reaction setup, limited scope |
Research Findings and Considerations
- Selectivity & Yield: The nitration of 2,3-difluoroaniline is well-documented to produce the target compound with high selectivity, especially when reaction parameters are optimized to prevent over-nitration or side reactions.
- Reaction Optimization: Temperature control and reagent stoichiometry are critical to achieving high yields and purity.
- Safety & Handling: The nitration process involves highly corrosive acids and potentially explosive intermediates; thus, strict safety protocols are essential.
- Emerging Techniques: Advances in oxidative aromatic amination suggest promising avenues for more sustainable and selective synthesis, although these are still under active research.
Q & A
Q. What are the key considerations for synthesizing 2,3-difluoro-6-nitro-N-phenylaniline in a laboratory setting?
- Methodological Answer : Synthesis typically involves sequential functionalization of the aniline core. Begin with N-phenylaniline as the precursor. Fluorination can be achieved using fluorinating agents like DAST (diethylaminosulfur trifluoride) under inert conditions, followed by nitration with a nitric acid-sulfuric acid mixture. Critical parameters include temperature control (<5°C during nitration to avoid side reactions) and stoichiometric ratios (e.g., 1.2 equivalents of fluorinating agent per reactive site). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC : C18 column, acetonitrile/water (70:30) mobile phase, UV detection at 254 nm to assess purity (>98%).
- NMR : NMR to confirm fluorine substitution patterns (δ -120 to -150 ppm for aromatic fluorines).
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H] at m/z 265.05 (calculated for CHFNO). Cross-reference with IR spectroscopy for nitro group absorption (~1520 cm) .
Advanced Research Questions
Q. What experimental design strategies optimize the yield of this compound under varying reaction conditions?
- Methodological Answer : Employ a factorial design to evaluate interactions between variables:
-
Factors : Temperature (20–50°C), reaction time (2–6 hours), and solvent polarity (toluene vs. DMF).
-
Response Variables : Yield (%) and impurity levels.
Use a factorial matrix (8 experiments) to identify optimal conditions. For example, higher yields are often achieved in polar aprotic solvents (DMF) at 40°C for 4 hours, but this may increase nitro-group byproducts. Statistical analysis (ANOVA) can resolve conflicting trends .- Example Data Table :
| Run | Temp (°C) | Time (h) | Solvent | Yield (%) | Impurity (%) |
|---|---|---|---|---|---|
| 1 | 20 | 2 | Toluene | 62 | 5 |
| 2 | 50 | 6 | DMF | 78 | 12 |
Q. How can computational modeling aid in predicting reaction pathways for fluorinated nitroaromatic compounds like this compound?
- Methodological Answer : Quantum chemical calculations (DFT at the B3LYP/6-311+G(d,p) level) can map potential energy surfaces for fluorination and nitration steps. For example:
- Fluorination : Identify transition states for electrophilic aromatic substitution (EAS) to determine regioselectivity.
- Nitration : Simulate nitronium ion (NO) attack to predict para vs. meta substitution.
Combine with machine learning (e.g., ICReDD’s workflow) to correlate computational predictions with experimental outcomes, reducing trial-and-error iterations .
Q. What challenges arise in analyzing conflicting spectral data for fluorinated nitroaromatics, and how can they be resolved?
- Methodological Answer : Common contradictions include discrepancies between NMR and NMR due to coupling effects. For example, fluorine atoms may split proton signals, complicating integration. Resolution strategies:
- Use -decoupled NMR to simplify spectra.
- Compare experimental NMR shifts with computed values (GIAO method) to validate assignments.
- Cross-check with X-ray crystallography if single crystals are obtainable .
Methodological Notes
- Safety Considerations : Nitroaromatics are potential oxidizers. Follow protocols for handling explosive byproducts (e.g., dilute reaction mixtures, avoid drying to completeness) .
- Separation Technologies : Membrane-based methods (e.g., nanofiltration) can isolate intermediates in large-scale syntheses, reducing solvent waste .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
